Cas no 93755-77-2 (4-Demethyl Tranilast)

4-Demethyl Tranilast structure
4-Demethyl Tranilast structure
Nome del prodotto:4-Demethyl Tranilast
Numero CAS:93755-77-2
MF:C17H15NO5
MW:313.304704904556
CID:1060528
PubChem ID:10245047

4-Demethyl Tranilast Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Demethyl Tranilast
    • 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
    • Avenanthramide 1f
    • Avenanthramide E
    • 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)
    • Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)
    • Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)
    • 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid
    • CHEBI:174266
    • SB9MUF0VRT
    • (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
    • Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-
    • (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid
    • SCHEMBL2779937
    • Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
    • FSKJPXSYWQUVGO-VQHVLOKHSA-N
    • AKOS040750648
    • 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
    • UNII-SB9MUF0VRT
    • Avenanthramide E (Collins)
    • N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid
    • CHEMBL1075791
    • DTXSID20437293
    • 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
    • starbld0002665
    • 93755-77-2
    • 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate
    • 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid
    • 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid
    • N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid
    • 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate
    • Inchi: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
    • Chiave InChI: FSKJPXSYWQUVGO-VQHVLOKHSA-N
    • Sorrisi: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O

Proprietà calcolate

  • Massa esatta: 313.09500
  • Massa monoisotopica: 313.09502258g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 95.9Ų
  • XLogP3: 2.9

Proprietà sperimentali

  • PSA: 99.35000
  • LogP: 3.40040

4-Demethyl Tranilast Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D231280-250mg
4-Demethyl Tranilast
93755-77-2
250mg
$ 1315.00 2023-04-17
TRC
D231280-25mg
4-Demethyl Tranilast
93755-77-2
25mg
$ 167.00 2023-04-17

4-Demethyl Tranilast Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: p-Coumaroyl coenzyme A synthetase ,  Benzoyltransferase, anthranilate N- Solvents: Water ;  15 h, 30 °C
Riferimento
Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae
Eudes, Aymerick; Baidoo, Edward E. K.; Yang, Fan; Burd, Helcio; Hadi, Masood Z.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 989-1000

Metodo di produzione 2

Condizioni di reazione
Riferimento
Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances
, Germany, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  24 h, rt
1.3 Reagents: Acetic acid ;  rt
Riferimento
Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides
van Zadelhoff, Annemiek ; Vincken, Jean-Paul; de Bruijn, Wouter J. C., Molecules, 2022, 27(7),

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: β-Alanine Solvents: Pyridine ;  2 w, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L)
Kamat, Shrivallabh P.; Parab, Sulaksha J., Indian Journal of Chemistry, 2007, (12), 2074-2078

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Toluene ;  4 h, reflux; reflux → rt; 1 h, rt
Riferimento
Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates
Zammit, Steven C.; Cox, Alison J.; Gow, Renae M.; Zhang, Yuan; Gilbert, Richard E.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Toluene ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
Riferimento
The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidants
Mierina, Inese; Zaharova, Mazena; Jure, Mara; Neibolte, Ilze, Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427

Metodo di produzione 7

Condizioni di reazione
Riferimento
The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?
Crombie, Leslie; Mistry, Jayshree, Tetrahedron Letters, 1990, 31(18), 2647-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Toluene ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  acidified, 40 °C
Riferimento
Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Toluene ;  4 h, rt → reflux; reflux → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity
, World Intellectual Property Organization, , ,

4-Demethyl Tranilast Raw materials

4-Demethyl Tranilast Preparation Products

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.